Di-tert-butyl 3,5-dimethyl-1h-pyrrole-2,4-dicarboxylate
Description
Nomenclature and Structural Identification
This compound possesses a systematic nomenclature that precisely reflects its complex molecular architecture. The compound's Chemical Abstracts Service registry number is 94461-44-6, serving as its unique identifier in chemical databases and literature. The International Union of Pure and Applied Chemistry name, 2,4-di-tert-butyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate, systematically describes the positioning of each functional group on the pyrrole ring system.
The molecular formula C₁₆H₂₅NO₄ indicates a substantial organic molecule with a molecular weight of 295.37 daltons. The compound's structure features a five-membered pyrrole ring as the central core, with two tert-butyl ester groups positioned at the 2 and 4 positions, and methyl substituents at the 3 and 5 positions. The structural complexity is further enhanced by the presence of 21 heavy atoms and a calculated logarithmic partition coefficient of 3.8, indicating significant lipophilicity.
Table 1: Structural and Physical Properties of this compound
The compound's simplified molecular-input line-entry system representation reveals the detailed connectivity: Cc1c(c([nH]c1C(=O)OC(C)(C)C)C)C(=O)OC(C)(C)C. This notation precisely captures the arrangement of atoms and bonds, facilitating computational analysis and database searches. The International Chemical Identifier key KQSCGNZQARWILK-UHFFFAOYSA-N provides an additional unique identifier for the compound.
Crystallographic analysis has revealed that the non-hydrogen atoms of the molecule, excluding the two tert-butyl groups, exhibit a remarkably planar arrangement with a root-mean-square deviation of only 0.086 Ångströms. This planarity is characteristic of the aromatic pyrrole system and contributes significantly to the compound's stability and reactivity patterns. The crystal structure demonstrates that molecules form centrosymmetric dimers through intermolecular nitrogen-hydrogen to oxygen hydrogen bonds, creating distinctive ring motifs that influence the compound's solid-state properties.
Historical Context in Pyrrole Chemistry
The development of this compound must be understood within the broader historical context of pyrrole chemistry, which traces its origins to the early nineteenth century. Pyrrole was first detected by Ferdinand Friedrich Runge in 1834 as a constituent of coal tar, marking the beginning of systematic investigation into this important class of heterocyclic compounds. Runge observed the characteristic red coloration produced when a pine splint wet with hydrochloric acid was exposed to coal tar distillate vapors, leading him to name the responsible substance "pyrrole".
The isolation and characterization of pyrrole continued throughout the nineteenth century, with Thomas Anderson achieving the first successful isolation through repeated distillation of approximately 250 gallons of ivory oil in the mid-1880s. This laborious process highlighted the challenges inherent in working with pyrrole derivatives and established the foundation for subsequent synthetic approaches that would eventually lead to compounds like this compound.
A particularly significant contribution to pyrrole chemistry came from Angelo Angeli, who began investigating pyrrole oxidation as early as 1915. Angeli's work on "nero di pirrolo" or "pyrrole black" demonstrated the polymerization potential of pyrrole compounds under oxidizing conditions, revealing fundamental aspects of pyrrole reactivity that would influence later synthetic strategies. His systematic investigation of various oxidizing agents, including hydrogen peroxide, nitrous acid, and potassium dichromate, established important precedents for understanding pyrrole chemistry.
The synthetic accessibility of this compound builds upon decades of methodological development in pyrrole synthesis. The compound is typically prepared through a Knorr-type reaction involving the condensation of tert-butyl acetoacetate and tert-butyl oximinoacetoacetate. This synthetic approach represents an evolution of classical pyrrole formation reactions, adapted to incorporate the protective tert-butyl ester groups that enhance the compound's stability and synthetic utility.
Table 2: Historical Milestones in Pyrrole Chemistry Leading to Modern Derivatives
Significance in Heterocyclic Compound Research
This compound occupies a position of considerable importance within the broader landscape of heterocyclic compound research, representing both a valuable synthetic intermediate and a model system for understanding pyrrole chemistry. The compound's significance stems from its unique combination of structural features that make it particularly suitable for diverse research applications and synthetic transformations.
The therapeutic potential of pyrrole-containing compounds has been extensively documented, with numerous medicinal drugs incorporating pyrrole or pyrrolidine moieties in their structures. Research has demonstrated that pyrrole derivatives exhibit diverse biological activities, including anticancer, anti-inflammatory, antiviral, and antimycobacterial properties. The structural framework provided by this compound offers multiple sites for chemical modification, making it an ideal scaffold for the development of biologically active compounds.
The compound's role as a precursor to more complex molecular architectures cannot be overstated. Tert-butyl pyrrole-2-carboxylate derivatives serve as important intermediates in the formation of 2-formyl pyrroles, which are themselves valuable building blocks for more elaborate heterocyclic systems. This synthetic utility positions this compound as a critical component in the synthetic chemist's toolkit for constructing diverse molecular frameworks.
Recent advances in pyrrole chemistry have highlighted the unique properties of tripyrrolic macrocycles and their relationship to traditional tetrapyrrolic systems. Research conducted at Hokkaido University has demonstrated the successful synthesis of tripyrrole macrocycles, providing new insights into why such compounds have historically been challenging to observe. These studies underscore the continued relevance of pyrrole derivatives like this compound in advancing our understanding of heterocyclic chemistry.
The compound's crystallographic properties have also contributed to broader understanding of hydrogen bonding patterns in pyrrole derivatives. The formation of centrosymmetric dimers through nitrogen-hydrogen to oxygen hydrogen bonds represents a fundamental interaction pattern that influences both solid-state properties and solution behavior. This structural information provides valuable insights for designing new pyrrole-based materials with specific properties.
Table 3: Research Applications of this compound
Properties
IUPAC Name |
ditert-butyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO4/c1-9-11(13(18)20-15(3,4)5)10(2)17-12(9)14(19)21-16(6,7)8/h17H,1-8H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQSCGNZQARWILK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NC(=C1C(=O)OC(C)(C)C)C)C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00654360 | |
| Record name | Di-tert-butyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00654360 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
94461-44-6 | |
| Record name | Di-tert-butyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00654360 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of di-tert-butyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate typically involves the reaction of 3,5-dimethylpyrrole-2,4-dicarboxylic acid with tert-butyl alcohol in the presence of a strong acid catalyst such as sulfuric acid . The reaction is carried out under reflux conditions, and the product is purified by recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Di-tert-butyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrrole derivatives with different functional groups.
Reduction: Reduction reactions can convert the ester groups into alcohols or other reduced forms.
Substitution: Electrophilic substitution reactions can introduce new substituents onto the pyrrole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Electrophilic reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) can be employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrrole-2,4-dicarboxylic acid derivatives, while reduction can produce pyrrole-2,4-dimethanol derivatives .
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of di-tert-butyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate is C16H25NO4, with a molecular weight of 295.37 g/mol. The compound features two tert-butyl groups and a pyrrole ring structure, which contributes to its stability and reactivity. The crystal structure reveals that the non-hydrogen atoms are roughly planar, with significant intermolecular hydrogen bonding contributing to its crystalline properties .
Pharmaceutical Applications
This compound serves as an important intermediate in pharmaceutical synthesis. Its derivatives are utilized in the development of various bioactive compounds, particularly those with anti-inflammatory and antimicrobial properties. The pyrrole moiety is known for its biological activity, making this compound a valuable scaffold for drug development .
Case Study: Synthesis of Pyrrole Derivatives
- Objective : To synthesize novel pyrrole derivatives with enhanced pharmacological activity.
- Method : Utilizing this compound as a starting material through a series of condensation reactions.
- Results : Several derivatives exhibited significant inhibition against bacterial strains, showcasing the compound's utility in medicinal chemistry.
Organic Synthesis
In organic synthesis, this compound is employed as a versatile building block for constructing complex molecules. Its ability to undergo various chemical transformations makes it suitable for synthesizing other functionalized pyrroles and related compounds.
Synthesis Pathways :
- Knorr Reaction : The compound can be synthesized through the Knorr-type reaction involving tert-butyl acetoacetate and tert-butyl oximinoacetoacetate .
- Applications : Utilized in the preparation of Schiff bases and other coordination compounds due to its excellent coordination abilities .
Material Science
This compound has potential applications in material science, particularly in the development of polymers and coatings. Its chemical structure allows for incorporation into polymer matrices where it can enhance thermal stability and mechanical properties.
Research Findings :
- Polymer Blends : Studies have shown that incorporating this compound into polymer blends can improve their thermal degradation temperatures and mechanical strength .
- Coatings : The compound's stability under various environmental conditions makes it suitable for use in protective coatings.
Summary Table of Applications
| Application Area | Description | Key Benefits |
|---|---|---|
| Pharmaceuticals | Intermediate for drug synthesis | Bioactive derivatives |
| Organic Synthesis | Building block for complex molecules | Versatile reactivity |
| Material Science | Enhances properties of polymers and coatings | Improved thermal stability |
Mechanism of Action
The mechanism of action of di-tert-butyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate involves its interaction with various molecular targets and pathways. The compound’s ester groups can undergo hydrolysis to release active intermediates that interact with biological molecules. The pyrrole ring can participate in electron transfer reactions, influencing cellular processes and signaling pathways .
Comparison with Similar Compounds
2-tert-Butyl 4-methyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate (CAS: N/A)
- Structure & Synthesis: Features mixed ester groups (tert-butyl at C2, methyl at C4). Synthesized via condensation of methyl acetoacetate and tert-butyl oximinoacetoacetate .
- Crystallography: Monoclinic (P21/c) with a larger RMS deviation (0.2542 Å) from planarity. Forms centrosymmetric dimers via N–H⋯O bonds (R₂(10) motif), differing from the trans-dimerization in the di-tert-butyl analog .
Diethyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate (CAS: 2436-79-5)
- Structure & Applications : Ethyl esters at both C2 and C3. A versatile intermediate for synthesizing pyrrole derivatives (e.g., 2,4-dimethyl-1H-pyrrole via alkaline hydrolysis) .
- Physical Properties : Lower molecular weight (239.27 vs. 295.37) and higher volatility compared to the di-tert-butyl analog. Hazard profile includes H302 (acute toxicity) and H315 (skin irritation) .
- Crystallography: No crystal data provided, but ethyl groups likely reduce steric hindrance, favoring different packing modes.
2-tert-Butyl 4-ethyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate (CAS: 86770-31-2)
- Hybrid Structure : Combines tert-butyl (C2) and ethyl (C4) esters. Molecular weight (267.32) bridges the diethyl and di-tert-butyl analogs.
- Properties : Density (1.1 g/cm³) and boiling point (386.8°C) suggest intermediate solubility and thermal stability .
Structural and Functional Differences
Steric and Electronic Effects
- tert-Butyl Groups : Introduce significant steric bulk, reducing reactivity in nucleophilic substitutions but enhancing thermal stability.
- Methyl/Ethyl Groups : Smaller substituents lower steric hindrance, favoring reactions like amination (e.g., synthesis of thiazole derivatives from diethyl analogs) .
Hydrogen Bonding and Crystal Packing
| Compound | Space Group | Hydrogen Bonding Motif | Planarity (RMS Deviation) |
|---|---|---|---|
| Di-tert-butyl analog | P1 | R₂²(10) trans-dimers | 0.086 Å |
| 2-tert-Butyl 4-methyl analog | P21/c | R₂(10) centrosymmetric | 0.2542 Å |
The tert-butyl groups disrupt planarity, while smaller esters allow closer packing.
Biological Activity
Di-tert-butyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate (DTB-DMPDC) is a compound of interest due to its structural features and potential biological activities. This article explores its biological activity, synthesis, and relevant research findings.
- Molecular Formula : CHNO
- Molecular Weight : 295.37 g/mol
- CAS Number : 94461-44-6
Synthesis
DTB-DMPDC can be synthesized through a Knorr-type reaction involving the condensation of tert-butyl acetoacetate and tert-butyl oximinoacetoacetate. This method is well-documented in the literature and allows for the efficient production of the compound with high purity levels .
Antimicrobial Activity
Recent studies have highlighted the potential antimicrobial properties of pyrrole derivatives, including DTB-DMPDC. Pyrrole compounds have been shown to exhibit significant antibacterial activity against various pathogens.
- Case Study : A study evaluating the antibacterial efficacy of pyrrole derivatives found that certain compounds demonstrated Minimum Inhibitory Concentrations (MICs) ranging from 3.12 to 12.5 µg/mL against Staphylococcus aureus and Escherichia coli, suggesting that DTB-DMPDC could possess similar properties .
Anticancer Potential
Pyrrole derivatives are also being investigated for their anticancer properties. The mechanism often involves the induction of apoptosis in cancer cells.
- Research Findings : In vitro studies have shown that some pyrrole compounds can inhibit cell proliferation in various cancer cell lines. However, specific data on DTB-DMPDC's anticancer activity is still limited and requires further investigation to establish its efficacy .
Structure-Activity Relationship (SAR)
The structural characteristics of DTB-DMPDC play a crucial role in its biological activity. The presence of the pyrrole ring and carboxylate groups are essential for interaction with biological targets.
| Structural Feature | Potential Impact on Activity |
|---|---|
| Pyrrole Ring | Essential for antimicrobial activity |
| Carboxylate Groups | May enhance solubility and bioavailability |
Research Findings
- Antibacterial Studies : Several studies indicate that pyrrole derivatives can act as effective antibacterial agents. The presence of electron-donating groups such as tert-butyl enhances their interaction with bacterial membranes .
- Antioxidant Activity : Some derivatives have shown promise in scavenging free radicals, indicating potential antioxidant properties .
- Mechanistic Insights : The biological mechanisms underlying the activity of DTB-DMPDC are still being explored, with hypotheses suggesting interactions with DNA or inhibition of key enzymes involved in bacterial metabolism .
Q & A
Q. What are the key steps for synthesizing Di-tert-butyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate, and how can purity be optimized?
The compound is typically synthesized via the Fischer and Noller condensation method using acetyl acetate derivatives. Key steps include:
- Reductive cyclization with zinc powder in acidic conditions to form the pyrrole core.
- Esterification with tert-butyl groups under anhydrous conditions. Purification involves recrystallization from ethanol or hexane to achieve >95% purity. Characterization via H NMR (e.g., δ 1.36 ppm for tert-butyl protons) and FTIR (C=O stretching at ~1700 cm) ensures structural fidelity .
Q. How is the crystal structure of this compound determined, and what software tools are critical for refinement?
Single-crystal X-ray diffraction (SCXRD) is the gold standard. Experimental steps include:
- Data collection using a Bruker SMART CCD diffractometer with Mo-Kα radiation.
- Structure solution via direct methods (SHELXS-97) and refinement with SHELXL-97, accounting for hydrogen bonding and thermal parameters. The compound crystallizes in a triclinic space group ( Å, Å, Å) with N–H⋯O hydrogen-bonded dimers forming motifs .
Q. What role does this compound play in synthesizing pharmacologically active agents?
It serves as a precursor for 2-formylpyrroles, which are intermediates in drugs like Sunitinib. The tert-butyl groups enhance steric protection during coupling reactions, while the dicarboxylate moiety enables regioselective functionalization .
Advanced Research Questions
Q. How do supramolecular interactions influence the solid-state properties of this compound?
The dimeric structure formed via N–H⋯O hydrogen bonds (2.89 Å, 169° bond angle) creates a rigid framework. These interactions stabilize the crystal lattice, as evidenced by Hirshfeld surface analysis showing 8.2% contribution from H-bonding. Comparative studies with methyl/ethyl ester analogs reveal packing efficiency differences due to steric effects .
Q. What analytical strategies resolve contradictions in crystallographic data, such as space group discrepancies?
Discrepancies (e.g., triclinic vs. monoclinic in derivatives) arise from substituent effects on symmetry. Strategies include:
- Twinned data refinement using SHELXL’s TWIN/BASF commands.
- Validation with PLATON’s ADDSYM to detect missed symmetry.
- Cross-referencing R (<0.05) and goodness-of-fit (<1.1) metrics .
Q. How does this compound compare to its diethyl or dimethyl analogs in coordination chemistry?
The tert-butyl groups reduce solubility in polar solvents but improve ligand rigidity. In contrast, diethyl analogs (e.g., diethyl 3,5-dimethylpyrrole-2,4-dicarboxylate) exhibit higher flexibility, favoring chelation with transition metals like Cu(II). Comparative UV-Vis studies show λ shifts of 15–20 nm due to electronic effects .
Q. What challenges arise in computational modeling of this compound’s electronic structure?
The bulky tert-butyl groups complicate density functional theory (DFT) optimization. Strategies include:
- Using truncated models (e.g., replacing tert-butyl with methyl).
- Applying dispersion-corrected functionals (e.g., B3LYP-D3) to account for van der Waals interactions.
- Validating HOMO-LUMO gaps (~4.2 eV) with experimental cyclic voltammetry .
Methodological Notes
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
